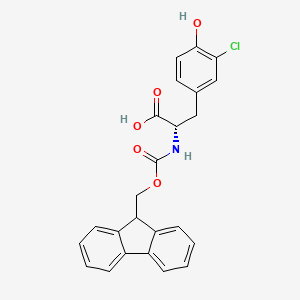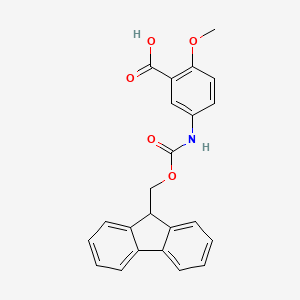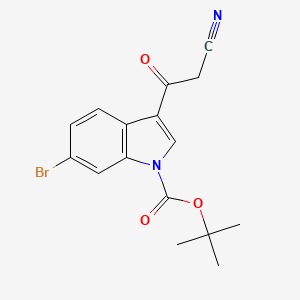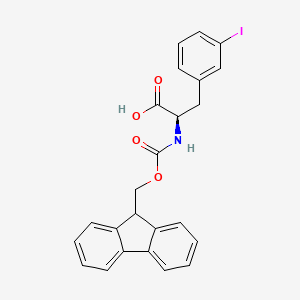
Fmoc-3-クロロ-L-チロシン
概要
説明
Fmoc-3-chloro-L-tyrosine is a derivative of tyrosine, an amino acid, where the hydroxyl group on the aromatic ring is substituted with a chlorine atom. The compound is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process . This compound is particularly useful in solid-phase peptide synthesis and proteomics studies .
科学的研究の応用
Fmoc-3-chloro-L-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with specific properties.
Proteomics Studies: The compound is useful in studying protein interactions and functions.
Medicinal Chemistry: It is employed in the design of peptide-based drugs and therapeutic agents.
Material Science: Fmoc-3-chloro-L-tyrosine can form hydrogels, which have applications in cell culturing, sensing, and encapsulation.
作用機序
Target of Action
Fmoc-3-chloro-L-tyrosine, also known as Fmoc-Tyr(3-Cl)-OH, is primarily used as a building block in peptide synthesis . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis . The primary targets of this compound are the amine groups of amino acids, where it serves as a protecting group during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process .
Pharmacokinetics
The properties of the fmoc group, such as its base-labile nature and its ability to be rapidly removed by a base, are critical for its function in peptide synthesis .
Result of Action
The primary result of the action of Fmoc-3-chloro-L-tyrosine is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide .
Action Environment
The action of Fmoc-3-chloro-L-tyrosine is highly dependent on the environment in which it is used. In peptide synthesis, the pH, temperature, and solvent can all influence the efficiency of Fmoc protection and deprotection . For example, the Fmoc group is removed more rapidly in a basic environment .
生化学分析
Biochemical Properties
Fmoc-3-chloro-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is typically removed using a base such as pyridine, allowing the tyrosine derivative to participate in peptide bond formation . This compound interacts with various enzymes and proteins involved in peptide synthesis, including peptidyl transferases and proteases. The presence of the chlorine atom can influence the compound’s reactivity and interaction with other biomolecules, potentially altering the physical properties of the resulting peptides .
Cellular Effects
Fmoc-3-chloro-L-tyrosine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into peptides that modulate cell signaling pathways, influencing cellular responses to external stimuli . Additionally, Fmoc-3-chloro-L-tyrosine may impact gene expression by altering the activity of transcription factors and other regulatory proteins. Its incorporation into peptides can also affect cellular metabolism by modifying enzyme activity and substrate availability .
Molecular Mechanism
The molecular mechanism of Fmoc-3-chloro-L-tyrosine involves its interaction with biomolecules at the molecular level. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide synthesis . Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The chlorine atom at the third position of the tyrosine ring can influence the compound’s binding interactions with enzymes and other proteins, potentially affecting enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-chloro-L-tyrosine can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of Fmoc-3-chloro-L-tyrosine can lead to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of Fmoc-3-chloro-L-tyrosine in animal models vary with different dosages. At low doses, the compound can be incorporated into peptides without causing significant adverse effects . At higher doses, Fmoc-3-chloro-L-tyrosine may exhibit toxic or adverse effects, including alterations in enzyme activity and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
Fmoc-3-chloro-L-tyrosine is involved in various metabolic pathways, including those related to peptide synthesis and protein modification. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate its incorporation into peptides . Additionally, Fmoc-3-chloro-L-tyrosine can influence metabolic flux and metabolite levels by modifying enzyme activity and substrate availability .
Transport and Distribution
Within cells and tissues, Fmoc-3-chloro-L-tyrosine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The presence of the Fmoc group and the chlorine atom can influence the compound’s transport properties, potentially affecting its distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Fmoc-3-chloro-L-tyrosine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as signaling, metabolism, and gene expression. The presence of the Fmoc group and the chlorine atom can also influence the compound’s subcellular distribution and interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-chloro-L-tyrosine typically involves the protection of the amino group of 3-chloro-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-chloro-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods: Industrial production of Fmoc-3-chloro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Fmoc-3-chloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiol compounds can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Deprotection Reactions: The primary product is 3-chloro-L-tyrosine with a free amino group.
類似化合物との比較
Fmoc-tyrosine: Similar to Fmoc-3-chloro-L-tyrosine but without the chlorine substitution.
Fmoc-3-iodo-L-tyrosine: Contains an iodine atom instead of chlorine.
Fmoc-3-bromo-L-tyrosine: Contains a bromine atom instead of chlorine.
Uniqueness: Fmoc-3-chloro-L-tyrosine is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis. The chlorine substitution can also affect the compound’s hydrophobicity and electronic properties, making it distinct from other halogenated tyrosine derivatives .
特性
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYTHHDSEGNQ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673989 | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-58-3 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)







![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)





